(5E)-1-(4-methoxyphenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5E)-1-(4-methoxyphenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, an indole moiety, and a thioxodihydropyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-methoxyphenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Industrial production may also involve continuous flow reactors to enhance reaction rates and product consistency.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-methoxyphenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, affecting the thioxo group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thioxodihydropyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, (5E)-1-(4-methoxyphenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its therapeutic properties. Preliminary studies suggest it may inhibit certain enzymes or receptors involved in disease pathways, offering potential for treating conditions like cancer and bacterial infections.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in the chemical manufacturing sector.
Mechanism of Action
The mechanism of action of (5E)-1-(4-methoxyphenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways are still under investigation, but its structure suggests it can engage in multiple interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(4-methoxyphenyl)-5-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- (5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
The uniqueness of (5E)-1-(4-methoxyphenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its specific substitution pattern and the presence of the thioxodihydropyrimidine core. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest in various fields of research.
Properties
Molecular Formula |
C28H23N3O3S |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(5E)-1-(4-methoxyphenyl)-5-[[1-[(3-methylphenyl)methyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C28H23N3O3S/c1-18-6-5-7-19(14-18)16-30-17-20(23-8-3-4-9-25(23)30)15-24-26(32)29-28(35)31(27(24)33)21-10-12-22(34-2)13-11-21/h3-15,17H,16H2,1-2H3,(H,29,32,35)/b24-15+ |
InChI Key |
DJCGTIHUFOKNBQ-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=S)N(C4=O)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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